Perfluoro-tert-butylsulfenyl chloride

Radical chemistry Fluorine chemistry Kinetics

Perfluoro-tert-butylsulfenyl chloride (CAS 32308-83-1; C4ClF9S; MW 286.55) is a branched perfluoroalkyl sulfenyl chloride featuring a highly fluorinated tert-butyl group (nonafluoro-tert-butyl) attached to a reactive S–Cl bond. This compound serves as a potent electrophilic sulfenylating agent and a source of the perfluoro-tert-butylthio group (-SC(CF3)3), distinguished by its branched perfluoroalkyl architecture.

Molecular Formula C4ClF9S
Molecular Weight 286.55 g/mol
Cat. No. B12062042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-tert-butylsulfenyl chloride
Molecular FormulaC4ClF9S
Molecular Weight286.55 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SCl
InChIInChI=1S/C4ClF9S/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14
InChIKeyHAXWYDQKSDDQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-tert-butylsulfenyl chloride (CAS 32308-83-1): A Branched Perfluoroalkyl Sulfenyl Chloride for Fluorinated Synthons


Perfluoro-tert-butylsulfenyl chloride (CAS 32308-83-1; C4ClF9S; MW 286.55) is a branched perfluoroalkyl sulfenyl chloride featuring a highly fluorinated tert-butyl group (nonafluoro-tert-butyl) attached to a reactive S–Cl bond . This compound serves as a potent electrophilic sulfenylating agent and a source of the perfluoro-tert-butylthio group (-SC(CF3)3), distinguished by its branched perfluoroalkyl architecture [1]. As a member of the perfluoroalkyl sulfenyl chloride family, it combines the electron-withdrawing power of nine fluorine atoms with the steric bulk of a tertiary perfluorocarbon scaffold, enabling unique reactivity profiles in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty materials [1][2].

Why Linear Perfluoroalkyl Sulfenyl Chlorides Cannot Replace Branched Perfluoro-tert-butylsulfenyl chloride


Perfluoroalkyl sulfenyl chlorides (RfSCl) are not interchangeable electrophiles. The steric bulk and electronic properties of the Rf group profoundly influence reaction rates, product selectivity, and downstream functionality. Linear congeners such as CF3SCl, C2F5SCl, and n-C4F9SCl exhibit markedly different steric profiles and electrophilicities compared to the branched perfluoro-tert-butyl analogue [1]. Substituting a linear reagent for the branched one risks altered reaction pathways, lower yields, and the introduction of a different perfluoroalkylthio group that may fail to meet the steric, lipophilic, or metabolic stability requirements of the target molecule [2]. The following evidence quantifies these critical differences, demonstrating why perfluoro-tert-butylsulfenyl chloride is the requisite choice when the bulky, highly branched perfluoro-tert-butylthio (-SC(CF3)3) moiety is specifically needed.

Quantitative Differentiation of Perfluoro-tert-butylsulfenyl chloride from Linear Analogues


Radical Electrophilicity and Hydrogen Abstraction Rate Constants: Perfluoro-tert-butyl vs. Perfluoroisopropyl Radicals

The perfluoro-tert-butyl radical, (CF3)3C•, derived from perfluoro-tert-butylsulfenyl chloride, exhibits substantially higher hydrogen abstraction rates from triethylsilane compared to the less branched perfluoroisopropyl radical, (CF3)2CF•. This enhanced reactivity, quantified by second-order rate constants, directly translates to greater efficiency in radical-mediated C–H functionalization reactions where perfluoro-tert-butylthio group installation is desired [1].

Radical chemistry Fluorine chemistry Kinetics

Alkene Addition Rate Constants: Perfluoro-tert-butyl Radical vs. n-Perfluoropropyl Radical

The perfluoro-tert-butyl radical, (CF3)3C•, exhibits a significantly higher rate constant for addition to styrene than the linear n-perfluoropropyl radical (n-C3F7•). This 8.6-fold rate enhancement underscores the superior reactivity of the branched perfluoro-tert-butyl radical in alkene addition reactions, a key transformation for incorporating the perfluoro-tert-butylthio group into unsaturated substrates [1].

Radical addition Fluorine chemistry Kinetics

Electrophilicity and Steric Effects in Thiolactonization: Branched vs. Linear Perfluoroalkylsulfenyl Chlorides

In reactions with γ,δ-unsaturated acids, the ease of thiolactonization product formation is inversely proportional to both the electrophilicity of the sulfenyl chloride and the steric hindrance at the S–Cl bond. The branched perfluoro-tert-butylsulfenyl chloride, possessing both high electrophilicity and significant steric bulk due to the (CF3)3C– group, displays distinct reactivity and selectivity compared to less bulky, linear perfluoroalkylsulfenyl chlorides such as CF3SCl or n-C4F9SCl [1].

Electrophilic addition Steric effects Synthetic methodology

Validated Application Scenarios for Perfluoro-tert-butylsulfenyl chloride Based on Differential Evidence


Radical-Mediated C–H Functionalization Requiring Rapid Hydrogen Abstraction

The 67-fold higher hydrogen abstraction rate constant of the perfluoro-tert-butyl radical compared to perfluoroisopropyl radicals [1] makes perfluoro-tert-butylsulfenyl chloride an ideal precursor for the efficient installation of the perfluoro-tert-butylthio group via radical C–H activation. This is particularly relevant in late-stage functionalization of complex drug candidates where reaction rate and yield are critical.

Synthesis of Perfluoro-tert-butylated Alkenes and Polymers via Radical Addition

The 8.6-fold higher rate constant for alkene addition exhibited by the perfluoro-tert-butyl radical relative to linear n-perfluoropropyl radicals [1] positions perfluoro-tert-butylsulfenyl chloride as a superior reagent for the synthesis of perfluoro-tert-butylated alkenes and polymers. This kinetic advantage supports higher yields and potentially milder reaction conditions.

Electrophilic Sulfenylation of Electron-Rich Arenes and Heterocycles with Steric Control

While linear perfluoroalkylsulfenyl chlorides readily sulfenylate electron-rich aromatics [2], the significant steric bulk of the perfluoro-tert-butyl group in this compound offers a distinct advantage in regioselective electrophilic aromatic substitution. This steric control can be harnessed to direct sulfenylation to less hindered positions, enabling the synthesis of specifically functionalized building blocks for medicinal chemistry and agrochemical discovery [2][3].

Preparation of Sterically Demanding Perfluoroalkylthio Ligands for Catalysis and Materials Science

The unique combination of high fluorine content and a bulky tertiary perfluorocarbon scaffold makes perfluoro-tert-butylsulfenyl chloride a key precursor for the synthesis of sterically demanding perfluoroalkylthio (-SC(CF3)3) ligands. Such ligands can modulate the reactivity and stability of metal complexes in homogeneous catalysis and influence the self-assembly and surface properties of advanced materials [4].

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